Bis(4-methylcyclohexyl)amine hydrochloride
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Overview
Description
Bis(4-methylcyclohexyl)amine hydrochloride is an organic compound with the molecular formula C14H28ClN. It is a derivative of 4-methylcyclohexylamine, where two 4-methylcyclohexylamine molecules are bonded to a central nitrogen atom, forming a bis structure. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylcyclohexyl)amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce 4-methylcyclohexanol, which is then converted to 4-methylcyclohexylamine through reductive amination. The final step involves the reaction of 4-methylcyclohexylamine with hydrochloric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts such as rhodium on silica (Rh/SiO2) to facilitate the hydrogenation reaction. The reaction conditions typically include temperatures around 328 K and pressures up to 6 barg .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylcyclohexyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .
Scientific Research Applications
Bis(4-methylcyclohexyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(4-methylcyclohexyl)amine hydrochloride involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts as an intermediate that facilitates the formation of active drug molecules. The molecular pathways involved include reductive amination and nucleophilic substitution, which are essential for the synthesis of the final active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexylamine: A precursor in the synthesis of bis(4-methylcyclohexyl)amine hydrochloride.
4-tert-Butylcyclohexylamine: Another alicyclic amine used in similar applications.
Bis(4-methylcyclohexyl)methanamine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its bis structure, which provides distinct chemical properties and reactivity compared to its mono-substituted counterparts. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h11-15H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUTCBLOIOPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879670-30-1 |
Source
|
Record name | Cyclohexanamine, 4-methyl-N-(4-methylcyclohexyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879670-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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